molecular formula C11H22O2 B14746931 4-Heptyl-1,3-dioxane CAS No. 2244-84-0

4-Heptyl-1,3-dioxane

Cat. No.: B14746931
CAS No.: 2244-84-0
M. Wt: 186.29 g/mol
InChI Key: QYZZNUVMZQGMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Heptyl-1,3-dioxane is an organic compound with the molecular formula C₁₁H₂₂O₂. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl₄) and iodine have also been used under mild reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale acetalization processes. The use of efficient catalysts and continuous removal of water are crucial for high yields and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Heptyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols .

Comparison with Similar Compounds

  • 2-Nonyl acetate
  • 2-Hexyltetrahydrofuran
  • 3-Hexyl-4-hydroxytetrahydropyran
  • Decane-1,3-diol

Comparison: 4-Heptyl-1,3-dioxane is unique due to its specific ring structure and the presence of a heptyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications .

Properties

CAS No.

2244-84-0

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

4-heptyl-1,3-dioxane

InChI

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-11-8-9-12-10-13-11/h11H,2-10H2,1H3

InChI Key

QYZZNUVMZQGMHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCOCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.